molecular formula C15H24O B14687486 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one

1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one

Cat. No.: B14687486
M. Wt: 220.35 g/mol
InChI Key: ZSVQBGUVAQDOOX-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is a chemical compound with the molecular formula C13H20O It is a derivative of indanone, characterized by the presence of two isopropyl groups and a hexahydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral bicyclic lactam as an intermediate, followed by reductive intramolecular alkylation and intramolecular aldolization to form the hexahydroindenone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,6,7,7a-Hexahydro-2H-inden-2-one
  • 3,3-Dimethyl-2,3,4,5,6,7-hexahydro-1H-inden-1-one
  • 4,4-Dimethyl-1,2,4,6,7,7a-hexahydro-5H-inden-5-one

Uniqueness

1,3-Diisopropyl-1,4,5,6,7,7a-hexahydro-inden-2-one is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,3-di(propan-2-yl)-1,4,5,6,7,7a-hexahydroinden-2-one

InChI

InChI=1S/C15H24O/c1-9(2)13-11-7-5-6-8-12(11)14(10(3)4)15(13)16/h9-11,13H,5-8H2,1-4H3

InChI Key

ZSVQBGUVAQDOOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2CCCCC2=C(C1=O)C(C)C

Origin of Product

United States

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